2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound with a complex structure that includes pyridine and pyran rings. This compound has garnered interest due to its potential pharmacological properties and its role as a key intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions . The reaction typically proceeds under mild conditions, making it an efficient and practical method for producing this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyran and pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
- 2-Amino-3-cyano-4H-chromenes
Uniqueness
2-Amino-7-methyl-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to its structural complexity and the presence of multiple functional groups, which make it a versatile intermediate in organic synthesis. Its potential pharmacological properties further distinguish it from similar compounds .
Properties
Molecular Formula |
C15H11N3O3 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C15H11N3O3/c1-8-5-11-13(15(19)20-8)12(9-3-2-4-18-7-9)10(6-16)14(17)21-11/h2-5,7,12H,17H2,1H3 |
InChI Key |
YIZOUIBDVWBMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)O1 |
Origin of Product |
United States |
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